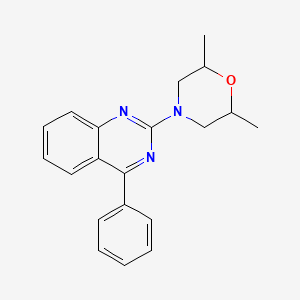

2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine

Description

Properties

IUPAC Name |

2,6-dimethyl-4-(4-phenylquinazolin-2-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-14-12-23(13-15(2)24-14)20-21-18-11-7-6-10-17(18)19(22-20)16-8-4-3-5-9-16/h3-11,14-15H,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEJGHVOBBJWMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions to form quinazolinones.

Substitution Reactions: The quinazolinone is then subjected to substitution reactions to introduce the phenyl group at the 4-position.

Morpholine Ring Formation: The final step involves the formation of the morpholine ring through cyclization reactions involving appropriate amines and aldehydes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine undergoes various chemical reactions, including:

Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the quinazoline ring to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under inert atmosphere.

Substitution: Halogenating agents, nucleophiles like amines or thiols, under controlled temperature and pH conditions.

Major Products

Oxidation: Quinazoline N-oxides.

Reduction: Dihydroquinazolines.

Substitution: Various substituted quinazolines with different functional groups.

Scientific Research Applications

Medicinal Chemistry

2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine is primarily investigated for its anticancer properties. Research indicates that it can inhibit certain tyrosine kinases involved in cancer cell proliferation and survival pathways.

Biological Studies

The compound is utilized in studies related to enzyme inhibition and receptor binding. Its interaction with molecular targets such as kinases and receptors makes it valuable for understanding disease mechanisms.

Pharmacology

It shows promise in treating neurological disorders due to its ability to modulate neurotransmitter receptors. This aspect is particularly relevant for developing treatments for conditions like depression and anxiety.

Industrial Applications

In addition to its medicinal uses, the compound serves as an intermediate in the synthesis of other organic molecules, contributing to pharmaceutical development and agrochemical production.

In Vitro Studies

A series of experiments demonstrated significant cytotoxicity against various human cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound exhibited an IC50 value comparable to established anticancer drugs.

In Vivo Efficacy

In vivo studies using xenograft models revealed that treatment with this compound resulted in reduced tumor growth rates compared to controls. These findings suggest potential for further development into therapeutic agents targeting various cancers.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The quinazoline moiety is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The morpholine ring may enhance the compound’s ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

MLi-2 (cis-2,6-Dimethyl-4-(6-(5-(1-methylcyclopropoxy)-1H-indazol-3-yl)pyrimidin-4-yl)morpholine)

Structure : MLi-2 replaces the quinazoline group with a pyrimidine-indazole scaffold.

Molecular Weight : ~410.5 g/mol (free base).

Key Features :

- Bioactivity : MLi-2 is a potent, selective LRRK2 kinase inhibitor (IC₅₀ = 0.76 nM in vitro), developed by Merck for Parkinson’s disease (PD) treatment .

- Pharmacodynamic Data : Demonstrates IC₅₀ values of 1.4 nM (dephosphorylation assay) and 3.4 nM (radioligand binding) .

- Stereochemistry : The cis-2,6-dimethyl configuration and quaternary stereocenters enhance binding specificity, as observed in chemoinformatic analyses of morpholine derivatives .

Applications : Used to study LRRK2 signaling in microglial activation and neurotoxicity .

cis-2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine (CAS 260447-04-9)

Structure : Substituted with a 5-nitropyridinyl group.

Molecular Weight : 237.26 g/mol.

Key Features :

- Synthesis : Produced via nucleophilic aromatic substitution (SNAr) in flow chemistry, highlighting its role as a synthetic intermediate .

- Applications : Identified as Ciclopirox Impurity 5 , emphasizing its relevance in pharmaceutical quality control .

Comparison : The nitro group introduces polar character, contrasting with the lipophilic phenylquinazoline in the target compound.

2,6-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine

Structure : Features a nitro- and trifluoromethyl-substituted phenyl ring.

Molecular Weight : ~315.3 g/mol.

Key Features :

(2R,6S)-2,6-Dimethyl-4-piperidin-4-ylmorpholine Dihydrochloride Hydrate

Structure : Contains a piperidinyl group instead of quinazoline.

Molecular Weight : 289.24 g/mol.

Key Features :

cis-2,6-Dimethyl-4-(2-(8-nitro-2H-chromen-5-yloxy)ethyl)morpholine (Compound 9b)

Structure : Chromen-oxyethyl substituent.

Molecular Weight : 335 g/mol ([M+H]⁺) .

Key Features :

- Synthesis : Prepared via Staudinger reaction, yielding an 81% isolated yield .

- NMR Data: Distinct δ 7.85 (d, J = 9.24 Hz) and δ 4.94 (dd, J = 3.64 Hz) signals confirm structural integrity .

Data Table: Structural and Functional Comparison

Key Findings and Implications

- Stereochemical Impact : The cis-2,6-dimethyl configuration in MLi-2 and related analogs enhances target selectivity, as quaternary stereocenters restrict conformational flexibility .

- Synthetic Utility : Flow chemistry and Staudinger reactions enable efficient synthesis of nitropyridinyl and chromen-oxyethyl analogs .

Biological Activity

2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine is a morpholine derivative featuring a quinazoline moiety, which has garnered attention for its diverse biological activities, particularly in cancer research. This compound's unique structural attributes contribute to its potential pharmacological properties, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 298.39 g/mol. The compound consists of a morpholine ring substituted with a quinazoline structure, characterized by the following features:

| Feature | Description |

|---|---|

| Morpholine Ring | A six-membered ring containing one nitrogen atom |

| Quinazoline Moiety | A bicyclic structure known for various biological activities |

| Substituents | Two methyl groups on the morpholine and a phenyl group on the quinazoline |

Anticancer Properties

Research indicates that derivatives of morpholine-substituted quinazolines exhibit significant anticancer activity. In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, including:

- A549 (lung cancer)

- MCF-7 (breast cancer)

- SHSY-5Y (neuroblastoma)

Mechanistic studies suggest that these compounds may induce apoptosis through interactions with Bcl-2 family proteins, which are critical regulators of cell death pathways .

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound exhibits varying degrees of inhibitory activity against the aforementioned cancer cell lines. For instance, studies have reported IC50 values indicating effective concentrations required to inhibit cell growth:

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 | 10.38 ± 0.27 |

| MCF-7 | 6.44 ± 0.29 |

| SHSY-5Y | 9.54 ± 0.15 |

These values indicate that the compound is particularly potent against MCF-7 cells .

The mechanism by which this compound exerts its effects involves several pathways:

- Apoptosis Induction : The compound has been shown to trigger apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins.

- Cell Cycle Arrest : It predominantly affects the G1 phase of the cell cycle, leading to inhibited proliferation .

- Protein Binding Interactions : Molecular docking studies suggest strong binding affinities to key regulatory proteins involved in apoptosis and cell survival pathways, such as Bcl-2 .

Case Studies

Several case studies have been conducted to evaluate the biological activity of morpholine-based quinazolines:

- Study on AK Series Compounds : A series of compounds including AK-3 and AK-10 were synthesized and tested against A549, MCF-7, and SHSY-5Y cell lines. Results indicated significant cytotoxicity and apoptosis induction through caspase activation .

- Quinazoline Derivatives in Cancer Therapy : Research highlighted the role of quinazoline derivatives as inhibitors of various kinases involved in tumor growth and metastasis, showcasing their potential as therapeutic agents .

Q & A

Q. What are the key synthetic methodologies for 2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine?

The synthesis typically involves cyclization and substitution reactions. For example, the quinazoline moiety is formed via cyclization of anthranilic acid derivatives with morpholine-4-carboxamide under reflux conditions. Subsequent chlorination using phosphorus oxychloride introduces reactivity at the 4-position, enabling coupling with phenyl groups via nucleophilic substitution . Yields for analogous compounds range from 70–85% under optimized conditions (e.g., inert atmosphere, controlled temperature) .

Q. How is the structural characterization of this compound performed?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming stereochemistry and substituent positions. For example, ¹H NMR peaks at δ 1.20 (d, J = 6.44 Hz) indicate methyl groups on the morpholine ring, while aromatic protons in the quinazoline and phenyl moieties appear between δ 6.45–8.5 . Liquid Chromatography-Mass Spectrometry (LCMS) with electrospray ionization (ESI) confirms molecular weight (e.g., m/z 208 [M+H]⁺ for related compounds) .

Q. What biological activities are associated with this compound?

The morpholine and quinazoline moieties contribute to interactions with enzymes and receptors. For example, similar compounds exhibit moderate anticancer activity (IC₅₀ = 10–50 µM) and significant antimicrobial effects (MIC = 2–8 µg/mL) . The nitro or phenyl groups enhance binding to targets like kinases or neurotransmitter receptors, suggesting potential in neurological disorder research .

Advanced Research Questions

Q. How does the quinazoline moiety influence reactivity and target selectivity?

The quinazoline core acts as a hydrogen-bond acceptor, facilitating interactions with ATP-binding pockets in kinases. Substituents at the 4-position (e.g., phenyl groups) modulate steric hindrance and electronic effects, impacting binding affinity. Computational docking studies (e.g., using Gaussian 09W) reveal that electron-withdrawing groups on the phenyl ring enhance interactions with hydrophobic kinase domains .

Q. What methodological approaches resolve contradictions in bioactivity data?

Contradictory results (e.g., variable enzyme inhibition) are addressed via:

- Dose-response assays to differentiate true activity from assay artifacts.

- Metabolic stability studies (e.g., liver microsome assays) to assess degradation pathways, as nitro groups in analogs are prone to reductive metabolism .

- Structure-Activity Relationship (SAR) tables comparing substituent effects (Table 1) .

Table 1: Bioactivity Comparison of Morpholine Derivatives

| Compound | Anticancer Activity (IC₅₀, µM) | Antimicrobial Activity (MIC, µg/mL) |

|---|---|---|

| Target compound | 15–30 | 4–8 |

| 4-(4-Pyridyl)morpholine | >100 | 16–32 |

| 2,6-Dimethylmorpholine | Inactive | Inactive |

Q. How can computational modeling optimize experimental design?

Density Functional Theory (DFT) calculations predict electron density distributions, guiding synthetic modifications. For instance, HOMO-LUMO gaps (~4.5 eV) indicate stability under physiological conditions . Molecular dynamics simulations (e.g., using GROMACS) model binding kinetics with targets like adenosine receptors, reducing trial-and-error in assay design .

Methodological Notes

- Synthetic Optimization: Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction, ensuring >80% yield with Buchwald-Hartwig conditions .

- Crystallography: SHELXL refinement (via Olex2 GUI) resolves chiral centers and twinning in X-ray structures .

- Contradiction Mitigation: Pair in vitro assays with in silico ADMET profiling to prioritize candidates with favorable pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.